4-(Pentafluoroethyl)benzene-1,2-diamine
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Overview
Description
4-(Pentafluoroethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C8H7F5N2 and a molecular weight of 226.15 g/mol . It is characterized by the presence of a pentafluoroethyl group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions
Preparation Methods
The synthesis of 4-(Pentafluoroethyl)benzene-1,2-diamine typically involves the reduction of 4-(Pentafluoroethyl)benzene-1,2-dinitrobenzene . The reduction can be carried out using hydrogen gas in the presence of a catalyst such as Raney nickel under controlled conditions . The reaction is performed in anhydrous ethanol at room temperature and a pressure of 1.0 MPa for about 8 hours . After the reaction is complete, the catalyst is removed by filtration, and the product is purified by distillation under reduced pressure .
Chemical Reactions Analysis
4-(Pentafluoroethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pentafluoroethyl)benzene-1,2-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
4-(Pentafluoroethyl)benzene-1,2-diamine can be compared with other similar compounds such as:
4-Fluoro-1,2-phenylenediamine: This compound has a single fluorine atom instead of a pentafluoroethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzene-1,2-diamine: The trifluoromethyl group is less bulky than the pentafluoroethyl group, leading to differences in steric effects and interactions.
The uniqueness of this compound lies in its pentafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzene diamines .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2/c9-7(10,8(11,12)13)4-1-2-5(14)6(15)3-4/h1-3H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNDQGBBQRMUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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